Mefenpyr-diethyl

Description

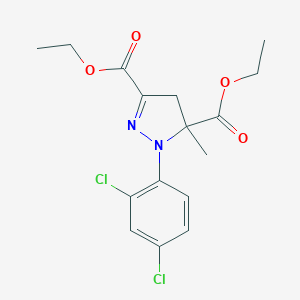

Structure

3D Structure

Properties

IUPAC Name |

diethyl 1-(2,4-dichlorophenyl)-5-methyl-4H-pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2O4/c1-4-23-14(21)12-9-16(3,15(22)24-5-2)20(19-12)13-7-6-10(17)8-11(13)18/h6-8H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGCOAPTHCZZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)OCC)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037564 | |

| Record name | Mefenpyr-diethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135590-91-9 | |

| Record name | Mefenpyr-diethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135590-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefenpyr-diethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135590919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefenpyr-diethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFENPYR-DIETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH2Z9715C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mefenpyr-Diethyl: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenpyr-diethyl stands as a critical herbicide safener, safeguarding cereal crops from the phytotoxic effects of certain herbicides without compromising weed control efficacy. This technical guide provides an in-depth exploration of the discovery and historical development of mefenpyr-diethyl, its intricate mechanism of action at the molecular level, and detailed experimental protocols for its synthesis and evaluation. By presenting quantitative data in structured tables and illustrating key pathways and workflows through diagrams, this document serves as a comprehensive resource for professionals in the fields of agricultural science and drug development.

Discovery and Historical Development

The development of mefenpyr-diethyl emerged from the need to improve the selectivity of herbicides, particularly those targeting grassy weeds in cereal crops. Its history is closely linked to the evolution of the pyrazole chemical class of safeners.

From Predecessor to Innovation: The journey to mefenpyr-diethyl began with the earlier safener, fenchlorazole-ethyl. While effective to some extent, fenchlorazole-ethyl had limitations. Recognizing the potential of the pyrazoline chemical scaffold, researchers sought to develop a more potent and versatile safener. This led to the synthesis and evaluation of a series of pyrazoline derivatives, culminating in the discovery of mefenpyr-diethyl[1]. A key publication by Hacker and colleagues in 2000 is widely recognized as a foundational paper detailing the development of this new class of safeners[1].

Commercialization and Patents: The commercial potential of mefenpyr-diethyl was soon realized. A significant milestone in its development was the issuance of U.S. Patent No. 5,703,008, which describes a method for its preparation[2][3]. Bayer CropScience played a pivotal role in the commercialization of mefenpyr-diethyl, submitting data to the Food and Agriculture Organization (FAO) in December 2007 in support of new specifications for its technical and formulated products[4]. This submission marked a crucial step in its global adoption as a reliable herbicide safener.

Mechanism of Action: Enhancing Herbicide Detoxification

Mefenpyr-diethyl's primary mode of action is the enhancement of the intrinsic herbicide detoxification pathways within the protected crop plant. It achieves this by inducing the expression of key detoxification enzymes, primarily Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).

Induction of Detoxification Enzymes: Upon absorption by the plant, mefenpyr-diethyl triggers a signaling cascade that leads to the increased transcription and translation of GST and P450 genes. GSTs catalyze the conjugation of the herbicide molecule with glutathione, a cellular antioxidant, rendering it more water-soluble and less toxic. P450s, on the other hand, are a diverse group of enzymes that can introduce oxidative changes to the herbicide, often as a preliminary step to further detoxification.

The Signaling Pathway: Transcriptome analysis of plants treated with mefenpyr-diethyl has shed light on the molecular players involved in this induction process. Several families of transcription factors are upregulated in response to mefenpyr-diethyl, including:

-

AP2/ERF (APETALA2/Ethylene Response Factor)

-

bHLH (basic Helix-Loop-Helix)

-

NAC (NAM, ATAF, and CUC)

-

MYB

These transcription factors bind to specific recognition sites in the promoter regions of GST and P450 genes, thereby activating their expression. The signaling cascade is also thought to involve protein kinases, such as the RLK-Pelle_DLSV family, which likely act upstream of the transcription factors to relay the safener signal.

Quantitative Data

The efficacy of mefenpyr-diethyl has been quantified in numerous studies. The following tables summarize key data from representative experiments.

Table 1: Effect of Mefenpyr-diethyl on Herbicide Tolerance in Wheat and Tausch's goatgrass

| Treatment | GR₅₀ (g a.i./ha) of Mesosulfuron-methyl | Fold Increase in Tolerance |

| Tausch's goatgrass | ||

| Mesosulfuron-methyl alone | 1.54 | - |

| Mesosulfuron-methyl + Mefenpyr-diethyl (foliar spray) | 12.03 | 7.81 |

| Wheat | ||

| Mesosulfuron-methyl alone | 3.21 | - |

| Mesosulfuron-methyl + Mefenpyr-diethyl (foliar spray) | 22.50 | 7.01 |

| Mesosulfuron-methyl + Mefenpyr-diethyl (seed dressing) | 70.00 | 21.80 |

GR₅₀: The herbicide dose required to reduce plant growth by 50%. Data from a whole-plant bioassay.

Table 2: Protective Effect of Mefenpyr-diethyl on Bahiagrass Treated with Haloxyfop-methyl

| Haloxyfop-methyl Dose (g a.i./ha) | Phytotoxicity (%) without Mefenpyr-diethyl | Phytotoxicity (%) with Mefenpyr-diethyl (50 g a.i./ha) | Reduction in Phytotoxicity (%) |

| 7.79 | ~55 | ~25 | 54.5 |

| 15.59 | ~70 | ~44 | 37.1 |

| 62.35 | ~85 | ~70 | 17.6 |

Phytotoxicity evaluated 28 days after application.

Experimental Protocols

This section provides detailed methodologies for the synthesis of mefenpyr-diethyl and a key biochemical assay to evaluate its efficacy.

Laboratory Synthesis of Mefenpyr-diethyl

This protocol describes a general method for the synthesis of mefenpyr-diethyl based on publicly available information.

Materials:

-

Ethyl 2-chloroacetoacetate

-

2,4-dichloroaniline

-

Hydrochloric acid

-

Sodium nitrite

-

Ethyl methacrylate

-

Potassium bicarbonate

-

Hydroquinone

-

Methanol

-

Suitable reaction vessel and standard laboratory glassware

Procedure:

-

Diazotization and Intermediate Formation:

-

In a reaction vessel, combine ethyl 2-chloroacetoacetate, 2,4-dichloroaniline, and hydrochloric acid in water.

-

Cool the mixture to 0-10°C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature.

-

Allow the reaction to proceed for approximately 1 hour to form the intermediate, ethyl 2-chloro-2-(2,4-dichlorobenzenediazo)acetoacetate.

-

-

Hydrolysis and Cyclization:

-

Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.

-

Add ethyl methacrylate and heat the mixture to 60-65°C.

-

Slowly add an aqueous solution of potassium bicarbonate and allow the cyclization reaction to proceed for several hours.

-

-

Isolation and Purification:

-

After the reaction is complete, separate the organic layer.

-

Recover unreacted ethyl methacrylate by distillation under reduced pressure.

-

Recrystallize the crude product from methanol to obtain pure mefenpyr-diethyl.

-

Dry the final product to a constant weight.

-

Glutathione S-Transferase (GST) Activity Assay in Plant Tissues

This spectrophotometric assay measures the total GST activity in plant extracts, providing an indication of the safening effect.

Materials:

-

Plant tissue (e.g., leaves) from control and safener-treated plants

-

Phosphate buffer (100 mM, pH 6.5)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 30 mM in ethanol)

-

Reduced glutathione (GSH) solution (e.g., 75 mM, freshly prepared in buffer)

-

Spectrophotometer capable of reading at 340 nm

-

Mortar and pestle or homogenizer

-

Centrifuge

Procedure:

-

Protein Extraction:

-

Harvest fresh plant tissue and immediately place it on ice.

-

Homogenize a known weight of tissue in ice-cold phosphate buffer.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant, which contains the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

In a cuvette, prepare a reaction mixture containing phosphate buffer, GSH solution, and CDNB solution.

-

Equilibrate the mixture to a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding a specific volume of the plant protein extract.

-

Immediately begin monitoring the increase in absorbance at 340 nm for several minutes. The change in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).

-

Use the molar extinction coefficient of the product (9.6 mM⁻¹cm⁻¹) to calculate the GST activity in units of µmol/min/mg of protein.

-

Conclusion

Mefenpyr-diethyl represents a significant advancement in herbicide safener technology. Its development from the pyrazoline chemical class has provided a robust solution for protecting cereal crops from herbicide injury. The understanding of its mechanism of action, centered on the induction of key detoxification enzymes via specific transcription factor signaling pathways, opens avenues for the development of even more effective and selective safeners. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals working to further innovate in the field of crop protection and drug development.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102816118A - Catalytic synthesis method of mefenpyr-diethyl - Google Patents [patents.google.com]

- 4. Quantification of individual glutathione S-transferase isozymes in hepatic and pulmonary tissues of naphthalene-tolerant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mefenpyr-diethyl (CAS No. 135590-91-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenpyr-diethyl, identified by CAS number 135590-91-9, is a chemical compound utilized in agriculture as a herbicide safener.[1] It is employed to protect cereal crops from the phytotoxic effects of certain herbicides, thereby enhancing the selectivity and efficacy of weed control measures.[1][2] This technical guide provides a comprehensive overview of mefenpyr-diethyl, including its chemical and physical properties, toxicological data, detailed experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action.

Chemical and Physical Properties

Mefenpyr-diethyl is a solid, off-white to light beige in color.[3] It is characterized by the molecular formula C₁₆H₁₈Cl₂N₂O₄ and a molecular weight of 373.23 g/mol .[4] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈Cl₂N₂O₄ | |

| Molecular Weight | 373.23 g/mol | |

| CAS Number | 135590-91-9 | |

| Appearance | Off-White to Light Beige Solid | |

| Melting Point | 50-52 °C | |

| Boiling Point | 451.1 ± 55.0 °C (Predicted) | |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | |

| Vapor Pressure | 0-0.001 Pa at 20-50℃ | |

| Water Solubility | < 0.1 mg/mL (insoluble) | |

| Solubility in Organic Solvents | Soluble in DMSO (100 mg/mL), Chloroform (Slightly), Methanol (Slightly) | |

| LogP (Octanol/Water) | 4 at 25℃ and pH 4-9 | |

| pKa | -5.89 ± 0.70 (Predicted) |

Toxicological Data

Mefenpyr-diethyl exhibits low acute toxicity in mammals. The following table summarizes key toxicological endpoints.

| Metric | Value | Species | Reference |

| Oral LD₅₀ | >5000 mg/kg | Rat | |

| Dermal LD₅₀ | >4000 mg/kg | Rat | |

| Aquatic Toxicity (Fish LC₅₀) | Moderately toxic | Fish | |

| Aquatic Toxicity (Daphnia) | Moderately toxic | Daphnia | |

| Human Health | Irritant | Human |

Experimental Protocols

Synthesis of Mefenpyr-diethyl

The synthesis of mefenpyr-diethyl can be achieved through a multi-step process involving diazotization, substitution, and cyclization reactions. A representative protocol is detailed below.

Step 1: Diazotization and Substitution

-

In a 1L reaction vessel, combine 49 g (0.3 mol) of 2,4-dichloroaniline, 50 g (0.3 mol) of ethyl 2-chloroacetoacetate, 110 g (0.9 mol) of 30% hydrochloric acid, and 200 ml of water.

-

Cool the mixture to 0 °C and maintain this temperature for approximately 1 hour.

-

Slowly add a solution of 28 g (0.4 mol) of sodium nitrite dissolved in 90 ml of water, keeping the temperature between 0-10 °C.

-

After the addition is complete, continue to stir the mixture for 1 hour to yield the intermediate, ethyl 2-chloro-2-(2,4-dichlorobenzenediazo)acetoacetate.

Step 2: Cyclization

-

To the reaction mixture from Step 1, add 0.1 g of hydroquinone and 60 g (0.526 mol) of ethyl methacrylate.

-

Heat the mixture to 60 °C and maintain a temperature of 60-65 °C for approximately 2 hours.

-

Slowly add a solution of 40 g (0.4 mol) of potassium bicarbonate in 150 ml of water.

-

Maintain the reaction at this temperature for 10 hours.

-

After the reaction is complete, allow the layers to separate. The lower organic layer is concentrated under reduced pressure to recover unreacted ethyl methacrylate.

-

The resulting crude product is recrystallized from methanol and dried at 35-40 °C to a constant weight to yield mefenpyr-diethyl.

Analytical Determination by HPLC

The concentration of mefenpyr-diethyl in various formulations can be determined by reverse-phase high-performance liquid chromatography (HPLC).

Chromatographic Conditions:

-

Column: Hypersil ODS, C18; 5 µm, 125 x 4.0 mm (i.d.), stainless steel, or equivalent.

-

Mobile Phase: 50% acetonitrile / 50% water (v/v).

-

Flow Rate: 1.0 ml/min.

-

Detection: UV spectrophotometer at 300 nm.

-

Injection Volume: 20 µl.

Procedure:

-

Standard Preparation: Accurately weigh approximately 100 mg of mefenpyr-diethyl analytical standard into a 100 ml volumetric flask. Dissolve in and dilute to volume with acetonitrile.

-

Sample Preparation: Accurately weigh a portion of the sample containing approximately 100 mg of mefenpyr-diethyl into a 100 ml volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and 0.01 mol/L phosphoric acid.

-

Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of mefenpyr-diethyl in the sample solution should match that of the standard solution.

-

Quantification: Calculate the concentration of mefenpyr-diethyl in the sample by comparing the peak area with that of the external standard.

Glutathione S-Transferase (GST) Activity Assay

The safening effect of mefenpyr-diethyl is mediated through the induction of detoxification enzymes, such as Glutathione S-Transferase (GST). A general protocol to measure GST activity is provided below.

Principle: The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GST. The product, GS-DNB, can be detected spectrophotometrically at 340 nm. The rate of increase in absorbance is directly proportional to the GST activity.

Materials:

-

Phosphate buffered saline (PBS), pH 6.5

-

100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol

-

100 mM reduced glutathione (GSH) in ethanol

-

Plant tissue homogenate (prepared in cold PBS)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Assay Cocktail Preparation: For each reaction, prepare 1 ml of assay cocktail by mixing 980 µl of PBS (pH 6.5), 10 µl of 100 mM CDNB, and 10 µl of 100 mM GSH.

-

Reaction Setup: In a cuvette, add 900 µl of the assay cocktail.

-

Blank Measurement: To a blank cuvette, add 100 µl of PBS and zero the spectrophotometer at 340 nm.

-

Sample Measurement: Add 100 µl of the plant tissue homogenate to the sample cuvette and mix.

-

Kinetic Reading: Immediately start measuring the absorbance at 340 nm every minute for 5-10 minutes.

-

Calculation: Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve. Subtract the rate of the blank reaction from the sample reaction rate. GST activity can be calculated using the molar extinction coefficient of CDNB (0.0096 µM⁻¹cm⁻¹).

Visualizations

Mechanism of Action: Herbicide Detoxification Pathway

Caption: Mefenpyr-diethyl induces the expression of detoxification enzymes, which metabolize herbicides into non-toxic forms.

Experimental Workflow: HPLC Analysis

Caption: A streamlined workflow for the quantitative analysis of mefenpyr-diethyl using HPLC.

Logical Relationship: Synthesis Process

Caption: Key reactants and intermediates leading to the synthesis of mefenpyr-diethyl.

References

Mefenpyr-Diethyl: A Comprehensive Technical Guide to its Mode of Action as a Herbicide Safener

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenpyr-diethyl is a critically important herbicide safener employed in modern agriculture to protect cereal crops from the phytotoxic effects of certain herbicides. This technical guide provides an in-depth exploration of the core mechanisms underlying its safening action. By enhancing the metabolic detoxification of herbicides in crop plants, mefenpyr-diethyl ensures herbicide selectivity, allowing for effective weed control without compromising crop health and yield. This document details the biochemical pathways involved, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its mode of action.

Introduction

Mefenpyr-diethyl is a chemical agent that, when used in combination with specific herbicides, selectively protects cereal crops such as wheat, barley, and rye from herbicide-induced injury.[1][2] It is not a herbicide itself and possesses no intrinsic herbicidal activity.[3] Its primary function is to accelerate the detoxification of herbicides within the crop plant, a process that does not occur to the same extent in target weed species.[2] This differential activity is the cornerstone of its utility, enabling the use of highly effective herbicides that would otherwise be damaging to the crop. Mefenpyr-diethyl is frequently formulated with herbicides that inhibit acetolactate synthase (ALS), such as iodosulfuron-methyl-sodium and mesosulfuron-methyl, and acetyl-CoA carboxylase (ACCase) inhibitors like fenoxaprop-p-ethyl.[1]

Core Mechanism of Action: Enhanced Herbicide Metabolism

The safening effect of mefenpyr-diethyl is predominantly attributed to its ability to induce the expression of genes encoding key detoxification enzymes in treated crops. This leads to a more rapid metabolic breakdown of the herbicide into non-toxic or less toxic compounds. The primary enzyme families involved in this process are Glutathione S-Transferases (GSTs) and Cytochrome P450 Monooxygenases (CYP450s).

Induction of Glutathione S-Transferases (GSTs)

Mefenpyr-diethyl treatment leads to a significant increase in the activity of GSTs in cereal crops. GSTs are a diverse family of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates, including many herbicides. This conjugation reaction increases the water solubility of the herbicide, making it more readily sequestered into the vacuole or further metabolized. Several studies have demonstrated that mefenpyr-diethyl induces the transcription of specific GST genes, leading to higher levels of the corresponding enzymes.

Upregulation of Cytochrome P450 Monooxygenases (CYP450s)

Cytochrome P450 monooxygenases are another critical group of enzymes upregulated by mefenpyr-diethyl. These enzymes are involved in Phase I of xenobiotic metabolism, typically introducing or exposing functional groups on the herbicide molecule through oxidation, reduction, or hydrolysis. These modifications can directly detoxify the herbicide or prepare it for subsequent conjugation reactions by enzymes like GSTs. Transcriptomic analyses have confirmed the induction of various CYP450 genes in response to mefenpyr-diethyl treatment.

Role of Other Detoxification Components

Beyond GSTs and CYP450s, mefenpyr-diethyl may also influence other components of the plant's detoxification machinery. This includes the potential upregulation of ATP-binding cassette (ABC) transporters, which are involved in the transport of conjugated herbicides and other metabolites across cellular membranes, often into the vacuole for sequestration. There is also evidence to suggest that mefenpyr-diethyl can enhance the activity of the herbicide's target enzyme in the crop, such as ALS, further contributing to tolerance.

Quantitative Data on Mefenpyr-Diethyl Efficacy

The protective effects of mefenpyr-diethyl have been quantified in numerous studies. The following tables summarize key data on its ability to increase herbicide tolerance and its impact on detoxification enzyme levels.

Table 1: Effect of Mefenpyr-Diethyl on Herbicide Tolerance (GR50 Values)

| Crop/Weed Species | Herbicide | Mefenpyr-Diethyl Treatment | GR50 (g ai ha⁻¹) | Fold Increase in Tolerance | Reference |

| Tausch's goatgrass | Mesosulfuron-methyl | Without Safener | 1.83 | - | |

| Tausch's goatgrass | Mesosulfuron-methyl | Foliar Spray | 14.3 | 7.81 | |

| Wheat | Mesosulfuron-methyl | Without Safener | 21.5 | - | |

| Wheat | Mesosulfuron-methyl | Foliar Spray | 150.7 | 7.01 | |

| Wheat | Mesosulfuron-methyl | Seed Dressing | 468.7 | 21.80 |

GR50: The herbicide dose required to cause a 50% reduction in plant growth.

Table 2: Impact of Mefenpyr-Diethyl on Detoxification Enzyme Content in Wheat

| Treatment | Time After Treatment | Relative CYP450 Content (Treated/Control) | Relative GST Content (Treated/Control) | Reference |

| Mesosulfuron-methyl + Mefenpyr-diethyl (Seed Dressing) | 12 h | ~1.8 | ~2.1 | |

| Mesosulfuron-methyl + Mefenpyr-diethyl (Seed Dressing) | 24 h | ~2.0 | ~2.5 | |

| Mesosulfuron-methyl + Mefenpyr-diethyl (Seed Dressing) | 48 h | ~2.2 | ~2.8 | |

| Mesosulfuron-methyl + Mefenpyr-diethyl (Seed Dressing) | 72 h | ~1.9 | ~2.3 | |

| Mesosulfuron-methyl + Mefenpyr-diethyl (Seed Dressing) | 96 h | ~1.7 | ~2.0 |

Content is expressed as a ratio relative to the untreated control.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of mefenpyr-diethyl's mode of action.

Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from methodologies used to assess GST activity in plant tissues.

-

Protein Extraction:

-

Harvest and freeze plant tissue (e.g., leaves, roots) in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the crude protein extract, for the assay.

-

-

Enzyme Assay:

-

The assay is based on the spectrophotometric measurement of the conjugation of glutathione (GSH) with the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

-

Prepare a reaction mixture containing potassium phosphate buffer, GSH, and CDNB.

-

Initiate the reaction by adding the protein extract to the reaction mixture.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is directly proportional to the GST activity.

-

Protein concentration in the extract should be determined using a standard method (e.g., Bradford assay) to normalize the enzyme activity.

-

Cytochrome P450 Monooxygenase (CYP450) Content Assay

This protocol provides a general method for estimating the total CYP450 content in plant microsomes.

-

Microsome Isolation:

-

Homogenize fresh plant tissue in a cold extraction buffer.

-

Filter the homogenate and centrifuge at a low speed to remove cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

CYP450 Content Determination:

-

The content is determined by difference spectroscopy of the carbon monoxide (CO)-bound versus the unbound reduced form.

-

Reduce the microsomal sample by adding a reducing agent like sodium dithionite.

-

Bubble CO gas through the sample.

-

Record the absorbance spectrum between 400 and 500 nm.

-

The peak absorbance at around 450 nm is used to calculate the CYP450 concentration using the extinction coefficient.

-

Herbicide Dissipation Analysis

This protocol outlines the steps for studying the rate of herbicide degradation in plants.

-

Plant Treatment and Sampling:

-

Treat plants with the herbicide and mefenpyr-diethyl formulation.

-

Harvest plant material at various time points after treatment (e.g., 0, 1, 3, 7, 14 days).

-

-

Herbicide Extraction:

-

Homogenize the plant samples in an appropriate organic solvent (e.g., acetonitrile, methanol).

-

Perform liquid-liquid partitioning and/or solid-phase extraction to clean up the extract and remove interfering compounds.

-

-

Quantification:

-

Analyze the herbicide concentration in the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, Mass Spectrometry).

-

The rate of dissipation can be determined by plotting the herbicide concentration over time and fitting the data to a kinetic model.

-

Transcriptome Analysis (RNA-Seq)

This protocol provides a general workflow for analyzing gene expression changes in response to mefenpyr-diethyl.

-

RNA Extraction and Library Preparation:

-

Extract total RNA from control and mefenpyr-diethyl-treated plant tissues.

-

Assess RNA quality and quantity.

-

Prepare sequencing libraries from the extracted RNA, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries using a high-throughput sequencing platform.

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels and identify differentially expressed genes between the control and treated samples.

-

Perform functional annotation and pathway analysis of the differentially expressed genes to identify enriched biological processes.

-

Signaling Pathways and Regulatory Networks

While the precise signaling cascade initiated by mefenpyr-diethyl is still under investigation, current research suggests that it taps into existing plant defense and stress signaling pathways. It is hypothesized that mefenpyr-diethyl may be recognized by a cellular receptor or may indirectly trigger signaling through the generation of reactive oxygen species or other stress signals. This initial signal is then transduced through pathways that may involve plant hormones such as jasmonic acid and salicylic acid, as well as oxylipins. These signaling pathways ultimately lead to the activation of specific transcription factors, such as those from the AP2/ERF-ERF, bHLH, NAC, and MYB families, which in turn bind to the promoter regions of detoxification genes (e.g., GSTs and CYP450s) and activate their transcription.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenpyr-diethyl is a crucial herbicide safener employed in modern agriculture to enhance the tolerance of cereal crops to specific herbicides. It is not a herbicide itself but is co-formulated or tank-mixed with herbicides to protect crops from potential phytotoxicity, thereby ensuring weed control efficacy without compromising crop yield. This technical guide delves into the primary agricultural applications of mefenpyr-diethyl, its mode of action, and provides quantitative data and detailed experimental protocols for its evaluation.

Primary Agricultural Applications

Mefenpyr-diethyl is predominantly used in the cultivation of various cereal crops to mitigate the phytotoxic effects of certain post-emergence herbicides. Its application allows for the selective control of grassy and broadleaf weeds.

Table 1: Registered Crops and Associated Herbicides for Mefenpyr-diethyl

| Crop | Associated Herbicide(s) |

| Wheat (Winter, Spring, Durum) | Fenoxaprop-p-ethyl, Iodosulfuron-methyl-sodium, Mesosulfuron-methyl[1][2][3][4][5] |

| Barley | Fenoxaprop-p-ethyl |

| Rye (Winter) | Fenoxaprop-p-ethyl, Iodosulfuron-methyl-sodium |

| Triticale | Fenoxaprop-p-ethyl, Iodosulfuron-methyl-sodium |

| Bahiagrass | Haloxyfop-methyl |

Mode of Action: Enhanced Herbicide Metabolism

Mefenpyr-diethyl functions by stimulating the natural defense mechanisms within the crop plant, leading to an accelerated metabolism and detoxification of the herbicide. This safening effect is selective, meaning it does not significantly enhance the metabolism of the herbicide in the target weed species. The primary mechanism involves the upregulation of key detoxification enzymes.

The proposed signaling pathway for mefenpyr-diethyl's safening action is as follows:

Caption: Signaling pathway of mefenpyr-diethyl in enhancing herbicide detoxification in crop plants.

Quantitative Data on Efficacy

The application of mefenpyr-diethyl significantly reduces herbicide-induced injury in cereal crops, allowing for higher application rates of herbicides for improved weed control.

Table 2: Application Rates of Mefenpyr-diethyl and Associated Herbicides

| Herbicide | Mefenpyr-diethyl Rate (g a.i./ha) | Herbicide Rate (g a.i./ha) | Crop(s) | Reference(s) |

| Fenoxaprop-p-ethyl | 18.75 - 33 | 69 - 90 | Wheat, Barley, Rye, Triticale | |

| Iodosulfuron-methyl-sodium | 30 | 10 | Wheat, Rye, Triticale | |

| Mesosulfuron-methyl | 45 | 15 | Wheat | |

| Haloxyfop-methyl | 50 | 0.24 - 62.35 | Bahiagrass |

Table 3: Effect of Mefenpyr-diethyl on Crop Injury and Glutathione S-transferase (GST) Activity in Wheat

| Treatment | Crop Injury (%) (14 DAT) | GST Activity (nmol/min/mg protein) | Reference(s) |

| Control | 0 | 150 | |

| Fenoxaprop-p-ethyl (69 g/ha) | 15-30 | 250-300 | |

| Fenoxaprop-p-ethyl (69 g/ha) + Mefenpyr-diethyl (18.75 g/ha) | 0-5 | 200-250 | |

| Mesosulfuron-methyl | - | - | |

| Mesosulfuron-methyl + Mefenpyr-diethyl (foliar) | GR50 increased 7.01 times | - | |

| Mesosulfuron-methyl + Mefenpyr-diethyl (seed dressing) | GR50 increased 21.80 times | - | |

| DAT: Days After Treatment; GR50: Herbicide dose causing 50% growth reduction. Data are illustrative and can vary based on environmental conditions and crop variety. |

Experimental Protocols

Greenhouse Pot Trial for Evaluating Mefenpyr-diethyl Efficacy

This protocol outlines a standard procedure for assessing the safening effect of mefenpyr-diethyl on a selected cereal crop against a specific herbicide.

Caption: A typical experimental workflow for evaluating the efficacy of mefenpyr-diethyl.

Detailed Methodologies:

-

Plant Material and Growth Conditions: Use a certified seed variety of the target crop. Grow plants in a greenhouse with a temperature of 20-25°C, a 16-hour photoperiod, and adequate watering.

-

Herbicide and Safener Application: Herbicides and mefenpyr-diethyl should be applied using a laboratory track sprayer equipped with a flat-fan nozzle to ensure uniform coverage. The sprayer should be calibrated to deliver a specific volume, typically 200 L/ha.

-

Phytotoxicity Assessment: Crop injury should be visually rated on a scale of 0% (no injury) to 100% (plant death) at 7, 14, and 21 days after treatment (DAT).

-

Biomass Measurement: Above-ground biomass should be harvested at 21 DAT, dried in an oven at 70°C for 72 hours, and the dry weight recorded.

-

Glutathione S-transferase (GST) Activity Assay:

-

Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.

-

Homogenize the tissue in an extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing EDTA and PVPP).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

-

Measure protein concentration using the Bradford method.

-

Assay GST activity spectrophotometrically by measuring the conjugation of glutathione (GSH) with 1-chloro-2,4-dinitrobenzene (CDNB) at 340 nm.

-

Conclusion

Mefenpyr-diethyl is an indispensable tool in modern weed management for cereal crops. Its ability to selectively enhance herbicide metabolism in the crop plant without affecting herbicidal activity on weeds allows for effective and safe weed control. Understanding its mode of action and proper application is crucial for maximizing its benefits in agricultural systems. The provided data and protocols offer a comprehensive resource for researchers and professionals working in the field of crop protection and herbicide development.

References

- 1. scielo.br [scielo.br]

- 2. Seed dressing with mefenpyr-diethyl as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Seed dressing with mefenpyr-diethyl as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms | PLOS One [journals.plos.org]

- 5. bcpc.org [bcpc.org]

preliminary studies on the safening efficacy of mefenpyr-diethyl

An In-depth Technical Guide on the Safening Efficacy of Mefenpyr-Diethyl

Introduction

Mefenpyr-diethyl is a herbicide safener developed to protect cereal crops from injury caused by certain herbicides, particularly those from the aryloxyphenoxypropionate and sulfonylurea chemical classes.[1][2] It exhibits no herbicidal activity itself but, when co-formulated or applied with a partner herbicide, it selectively enhances the crop's tolerance without compromising weed control efficacy.[1][2][3] This technical guide provides a comprehensive overview of the , focusing on its mechanism of action, the experimental protocols used for its evaluation, and the quantitative data supporting its protective effects.

Core Mechanism of Action: Enhanced Herbicide Metabolism

The primary mechanism by which mefenpyr-diethyl confers protection to crops is by accelerating the detoxification of the herbicide. This process is primarily achieved by inducing the expression of genes that encode key detoxification enzymes, most notably Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYP450s).

-

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule (or its metabolites) with the endogenous antioxidant glutathione (GSH). This conjugation reaction generally renders the herbicide water-soluble, non-phytotoxic, and readily sequestered into the vacuole or apoplast, effectively neutralizing it. Several studies have shown that safeners, including mefenpyr-diethyl, can significantly increase GST activity in protected crops.

-

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is involved in the initial phase (Phase I) of herbicide metabolism. They typically introduce a functional group (e.g., a hydroxyl group) onto the herbicide molecule through oxidation. This initial modification can sometimes detoxify the herbicide directly, but more often, it prepares the molecule for subsequent conjugation by GSTs or other enzymes in Phase II of the detoxification pathway.

The safener acts as a molecular signal that triggers a complex regulatory system within the plant, leading to the upregulation of these and other stress-response pathways.

Quantitative Data on Safening Efficacy

Quantitative bioassays are crucial for determining the effectiveness of a safener. The following tables summarize key data from studies evaluating mefenpyr-diethyl.

Table 1: Efficacy of Mefenpyr-diethyl on Wheat Tolerance to Mesosulfuron-methyl This table demonstrates the shift in herbicide dose required to cause 50% growth reduction (GR₅₀), indicating increased tolerance.

| Treatment Group | Application Method | GR₅₀ (g ai ha⁻¹) | Fold Increase in Tolerance |

| Mesosulfuron-methyl alone | Foliar Spray | 2.03 | - |

| Mesosulfuron-methyl + Mefenpyr-diethyl | Foliar Spray | 14.23 | 7.01 |

| Mesosulfuron-methyl (spray) + Mefenpyr-diethyl | Seed Dressing | 44.25 | 21.80 |

| Data sourced from a study on wheat and Tausch's goatgrass. |

Table 2: Effect of Mefenpyr-diethyl Seed Dressing on Detoxification Enzyme Content in Wheat This table shows the relative increase in the content of key detoxification enzymes following safener treatment.

| Time After Treatment | Relative Ratio of CYP450 Content (Safened/Unsafened) | Relative Ratio of GST Content (Safened/Unsafened) |

| 12 hours | 1.35 | 1.18 |

| 24 hours | 1.48 | 1.25 |

| 48 hours | 1.55 | 1.32 |

| 72 hours | 1.62 | 1.40 |

| 96 hours | 1.70 | 1.45 |

| Data derived from a study on mefenpyr-diethyl seed dressing in wheat. |

Table 3: Phytotoxicity Reduction by Mefenpyr-diethyl in Bahiagrass Treated with Haloxyfop-methyl This table illustrates the direct reduction in visible crop injury due to the safener.

| Haloxyfop-methyl Dose (g a.i. ha⁻¹) | Phytotoxicity Reduction at 7 DAA¹ (%) | Phytotoxicity Reduction at 14 DAA (%) |

| 7.79 | - | - |

| 15.59 | - | 26 |

| 62.35 | 45 | 16 |

| ¹Days After Application. Data sourced from a study on bahiagrass. |

Table 4: Impact of Mefenpyr-diethyl on Bahiagrass Growth Parameters under Haloxyfop-methyl Stress (at 28 DAA) This table shows the protective effect of the safener on key growth metrics.

| Haloxyfop-methyl Dose (g a.i. ha⁻¹) | Protective Effect on Plant Height (%) | Protective Effect on Dry Biomass (%) |

| 7.79 | 31 | 36 |

| Data indicates the percentage increase in height or biomass in safened plants compared to unsafened plants at the specified herbicide dose. |

Experimental Protocols

The evaluation of herbicide safeners involves a series of controlled experiments to measure their biological efficacy and elucidate their mechanism of action.

Whole-Plant Bioassay for Herbicide Tolerance (GR₅₀ Determination)

-

Objective: To quantify the increase in crop tolerance to a herbicide conferred by the safener.

-

Methodology:

-

Plant Cultivation: Crop seeds (e.g., wheat) are sown in pots containing a suitable growth medium and grown under controlled greenhouse conditions.

-

Treatment Groups: Plants are divided into groups: an unsafened group receiving various doses of the herbicide alone, and a safened group receiving the same herbicide doses plus a constant rate of mefenpyr-diethyl.

-

Application: Mefenpyr-diethyl can be applied as a seed dressing before planting or as a foliar spray in a tank mix with the herbicide. Herbicide treatments are applied using a calibrated track sprayer to ensure uniform coverage.

-

Data Collection: After a set period (e.g., 7 to 28 days), plant injury is visually assessed (phytotoxicity rating), and the above-ground biomass is harvested, dried, and weighed.

-

Analysis: A dose-response curve is generated by plotting the percent growth reduction against the herbicide dose. The GR₅₀ (the herbicide dose that causes a 50% reduction in plant growth) is calculated for both safened and unsafened plants. The ratio of GR₅₀ (safened/unsafened) provides the tolerance factor.

-

Enzyme Content and Activity Assays

-

Objective: To measure the effect of the safener on the levels and activity of key detoxification enzymes.

-

Methodology:

-

Sample Preparation: Leaf tissue is collected from safened and unsafened plants at various time points after treatment. The tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Protein Extraction: Total soluble protein is extracted from the ground tissue using a specific extraction buffer.

-

ALS Activity Assay: The activity of Acetolactate Synthase (ALS), a target for sulfonylurea herbicides, is measured to see if the safener mitigates herbicide-induced inhibition.

-

CYP450 Content Assay: The total content of Cytochrome P450 enzymes is determined spectrophotometrically.

-

GST Activity Assay: Glutathione S-transferase activity is commonly measured using a model substrate like 1-chloro-2,4-dinitrobenzene (CDNB). The rate of conjugation with glutathione is monitored as an increase in absorbance at a specific wavelength (e.g., 340 nm). Protein concentration is determined to express enzyme activity per milligram of protein.

-

Logical Framework of Safener Action

The efficacy of mefenpyr-diethyl can be understood through a clear cause-and-effect relationship. The application of the safener is the initial stimulus that triggers a series of molecular and physiological responses, culminating in the observable outcome of crop protection.

Conclusion

Preliminary studies provide robust evidence for the safening efficacy of mefenpyr-diethyl. Its primary mode of action is the enhancement of herbicide metabolism in protected crops, driven by the upregulation of crucial detoxification enzymes such as GSTs and CYP450s. This mechanism has been validated through whole-plant bioassays demonstrating a significant increase in herbicide tolerance, and through biochemical assays confirming the induction of the detoxification machinery. The use of mefenpyr-diethyl allows for the selective control of weeds in cereal crops with herbicides that would otherwise cause unacceptable phytotoxicity, making it a valuable tool in modern agricultural systems. Further research into the complex signaling pathways activated by mefenpyr-diethyl could lead to the development of even more effective and selective safener technologies.

References

Early Research Findings on Mefenpyr-Diethyl in Wheat and Barley: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early research findings on the herbicide safener mefenpyr-diethyl, with a specific focus on its effects in wheat (Triticum aestivum) and barley (Hordeum vulgare). Mefenpyr-diethyl is a critical component in modern agriculture, enhancing crop tolerance to certain herbicides without compromising weed control efficacy. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biochemical pathways.

Core Mechanism of Action: Enhanced Herbicide Detoxification

Mefenpyr-diethyl's primary function as a safener is to accelerate the metabolic detoxification of herbicides within the crop plant, thereby preventing phytotoxicity. This is achieved primarily through the induction of key enzymatic systems involved in the three phases of xenobiotic detoxification. Early research has consistently shown that mefenpyr-diethyl upregulates the activity of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s).[1][2][3]

GSTs catalyze the conjugation of the herbicide or its metabolites with the endogenous antioxidant glutathione, rendering them less toxic and more water-soluble for sequestration into the vacuole. CYP450s are involved in the initial oxidative metabolism of herbicides, often a rate-limiting step in their detoxification.

In addition to its role in herbicide detoxification, some studies have suggested that mefenpyr-diethyl may also influence other physiological processes in plants, such as lipid biosynthesis and general stress responses.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from early research studies on the effects of mefenpyr-diethyl in wheat and barley.

Table 1: Effect of Mefenpyr-Diethyl on Herbicide Phytotoxicity in Wheat

| Herbicide | Herbicide Dose (g a.i./ha) | Mefenpyr-diethyl Dose (g a.i./ha) | Wheat Variety | Assessment Time (DAT*) | Phytotoxicity (%) without Safener | Phytotoxicity (%) with Safener | Reference(s) |

| Fenoxaprop-p-ethyl | 69 | 18.75 | BRS 49 | 14 | 25.0 | 0.0 | |

| Fenoxaprop-p-ethyl | 69 | 18.75 | CD 104 | 14 | 30.0 | 0.0 | |

| Mesosulfuron-methyl | Varies (for GR50) | 27 (foliar spray) | Generic | 21 | GR50 = 1.69 g/ha | GR50 = 11.84 g/ha | |

| Mesosulfuron-methyl | Varies (for GR50) | 2 g/kg seed | Generic | 21 | GR50 = 1.69 g/ha | GR50 = 36.84 g/ha |

* Days After Treatment ** Growth Reduction 50%

Table 2: Effect of Mefenpyr-Diethyl on Detoxification Enzyme Activity in Wheat and Barley

| Crop | Herbicide | Mefenpyr-diethyl Treatment | Enzyme | Fold Increase in Activity (Compared to Control) | Reference(s) |

| Wheat | None | Foliar Spray | GST (Tau, Phi, Lambda classes) | Significant Induction | |

| Wheat | Mesosulfuron-methyl + Mefenpyr-diethyl (seed dressing) | Seed Dressing | GST | ~1.8 | |

| Wheat | Mesosulfuron-methyl + Mefenpyr-diethyl (seed dressing) | Seed Dressing | CYP450 | ~1.6 | |

| Barley | None | Foliar Spray | GST (with CDNB as substrate) | Markedly Increased | |

| Barley | None | Foliar Spray | GST (HvGST6 subunit) | Significantly Increased |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Mefenpyr-Diethyl-Induced GST Expression

While the precise signal transduction pathway for mefenpyr-diethyl is not fully elucidated, evidence suggests the involvement of an oxylipin-mediated pathway, which is a common plant response to various stresses, including xenobiotic exposure.

Caption: Proposed signaling cascade for mefenpyr-diethyl-induced GST expression.

Experimental Workflow for Assessing Safener Efficacy

A typical workflow to evaluate the efficacy of a herbicide safener like mefenpyr-diethyl involves a series of integrated experiments.

Caption: General experimental workflow for safener efficacy evaluation.

Detailed Experimental Protocols

Whole-Plant Phytotoxicity Bioassay

This protocol is designed to assess the protective effect of mefenpyr-diethyl against herbicide injury in wheat and barley under controlled conditions.

-

Plant Material and Growth Conditions:

-

Select certified seeds of the desired wheat or barley cultivars.

-

Sow seeds in pots filled with a standardized soil mix.

-

Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 22/18°C day/night, 60-70% relative humidity, 16-hour photoperiod).

-

Water plants as needed to maintain optimal growth.

-

-

Herbicide and Safener Application:

-

Apply treatments at the 2-3 leaf stage of the crop.

-

Prepare stock solutions of the herbicide (e.g., fenoxaprop-p-ethyl) and mefenpyr-diethyl.

-

Use a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.

-

Treatment groups should include:

-

Untreated control

-

Herbicide alone

-

Mefenpyr-diethyl alone

-

Herbicide + Mefenpyr-diethyl

-

-

-

Phytotoxicity Assessment:

-

Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

Use a rating scale from 0% (no injury) to 100% (plant death), considering symptoms such as chlorosis, necrosis, and stunting.

-

Harvest the above-ground biomass at the final assessment point, dry in an oven at 70°C for 72 hours, and record the dry weight to determine growth reduction.

-

Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the total GST activity in plant tissue extracts.

-

Protein Extraction:

-

Harvest fresh leaf tissue from treated and control plants.

-

Grind the tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing potassium phosphate buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate.

-

Initiate the reaction by adding a known amount of the protein extract to the reaction mixture.

-

Measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the GST activity.

-

Calculate the specific activity of GST and express it as nmol of CDNB conjugated per minute per milligram of protein.

-

Cytochrome P450 (CYP450) Content Assay

This spectrophotometric assay determines the total CYP450 content in microsomal fractions.

-

Microsome Isolation:

-

Homogenize fresh plant tissue in an ice-cold extraction buffer.

-

Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed centrifugation to remove cell debris and nuclei, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

CYP450 Measurement:

-

Dilute the microsomal suspension in a buffer containing a reducing agent (e.g., sodium dithionite).

-

Bubble carbon monoxide (CO) through the sample to form a CO-P450 complex.

-

Record the difference spectrum between the CO-treated sample and a reduced-only sample from 400 to 500 nm.

-

Calculate the CYP450 concentration using the absorbance difference between the peak at approximately 450 nm and the trough at 490 nm, and the extinction coefficient of 91 mM⁻¹ cm⁻¹.

-

Conclusion

Early research has established mefenpyr-diethyl as an effective herbicide safener for wheat and barley. Its mechanism of action is primarily centered on the induction of key detoxification enzymes, particularly glutathione S-transferases and cytochrome P450 monooxygenases. Quantitative data consistently demonstrates its ability to mitigate herbicide-induced phytotoxicity and enhance crop safety. The provided experimental protocols offer a foundation for further research into the nuanced interactions between safeners, herbicides, and crop physiology. Future investigations will likely focus on a more detailed elucidation of the signaling pathways involved and the optimization of safener use in various agro-ecological contexts.

References

Environmental Fate and Persistence of Mefenpyr-diethyl in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenpyr-diethyl is a herbicide safener used in conjunction with certain herbicides to protect cereal crops from phytotoxic effects.[1] While not herbicidally active itself, its environmental fate and persistence are of critical importance for assessing the overall environmental impact of formulated products. This technical guide provides an in-depth overview of the degradation, persistence, and mobility of mefenpyr-diethyl in soil and aquatic environments, based on available scientific literature.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of mefenpyr-diethyl is essential for predicting its behavior in the environment.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈Cl₂N₂O₄ | [2] |

| Molecular Weight | 373.23 g/mol | [2] |

| Water Solubility | 20 mg/L | [3] |

| Appearance | Off-white to yellow powder | [2] |

Environmental Fate in Soil

Mefenpyr-diethyl is considered to be non-persistent in soil environments. Its dissipation in soil is primarily driven by microbial degradation, with some contribution from photolysis on the soil surface.

Abiotic Degradation

Photolysis: Photodegradation on the soil surface can contribute to the dissipation of mefenpyr-diethyl, although it is considered a secondary pathway compared to microbial metabolism.

Hydrolysis: Chemical hydrolysis is not a significant degradation pathway in soil under typical environmental pH conditions.

Biotic Degradation

Aerobic microbial metabolism is the principal mechanism of mefenpyr-diethyl degradation in soil. Studies have identified bacteria, such as Chryseobacterium sp., capable of degrading mefenpyr-diethyl. The degradation proceeds through the hydrolysis of the ester linkages.

Persistence and Mobility in Soil

Mefenpyr-diethyl exhibits low persistence in soil, with a reported half-life (DT₅₀) ranging from a few days to one week under aerobic conditions. This rapid degradation, coupled with its moderate adsorption to soil particles, results in a low potential for leaching into groundwater.

The mobility of a pesticide in soil is influenced by its adsorption and desorption characteristics. The organic carbon-water partitioning coefficient (Koc) and the soil-water partitioning coefficient (Kd) are key parameters used to assess this.

Table 1: Soil Adsorption and Desorption Data for Mefenpyr-diethyl

| Parameter | Value Range | Soil Characteristics | Reference |

| Freundlich Adsorption Coefficient (KF) | 4.45 - 15.9 L/kg | Varying organic matter and clay content | |

| Distribution Coefficient (Kd) | 4.30 - 18.30 L/kg | Varying organic matter and clay content |

Higher KF and Kd values indicate stronger adsorption to soil and lower mobility.

Environmental Fate in Water

In aquatic environments, mefenpyr-diethyl is considered moderately persistent. Its fate is primarily governed by hydrolysis and photolysis.

Abiotic Degradation

Hydrolysis: The hydrolysis of mefenpyr-diethyl is highly dependent on pH. It is stable in acidic conditions but degrades rapidly in alkaline environments. The hydrolysis proceeds through the cleavage of the two ester groups, forming the monoester (mefenpyr-ethyl) and subsequently the dicarboxylic acid (mefenpyr). At a pH of 9, the half-life is approximately 0.3 days.

Photolysis: Mefenpyr-diethyl is susceptible to photodegradation in water when exposed to sunlight. Studies have shown a rapid degradation following first-order kinetics, with a reported half-life of 1.20 hours under direct sunlight irradiation in a buffered solution.

Biotic Degradation in Aquatic Systems

While abiotic processes are dominant in water, microbial degradation can also occur, particularly in sediment-water systems. The degradation pathway is expected to be similar to that in soil, involving the hydrolysis of the ester linkages.

Table 2: Summary of Mefenpyr-diethyl Persistence in Soil and Water

| Compartment | Process | Half-life (DT₅₀) / Persistence | Conditions | Reference |

| Soil | Aerobic Metabolism | A few days to one week | Laboratory studies | |

| Water | Hydrolysis | ~0.3 days | pH 9 | |

| Water | Photolysis | 1.20 hours | Sunlight irradiation, pH 6.9 | |

| Aquatic Systems | Overall | Moderately persistent | General assessment |

Degradation Pathways

The degradation of mefenpyr-diethyl in both soil and water primarily involves the transformation of the diethyl ester functional groups.

Caption: Degradation pathways of mefenpyr-diethyl in soil and water.

Experimental Protocols

The assessment of the environmental fate of chemical substances like mefenpyr-diethyl typically follows internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation and Mobility Studies

-

Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate and route of degradation in soil under both aerobic and anaerobic conditions. Radiolabeled test substances are often used to trace the formation of metabolites and non-extractable residues.

-

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106): This protocol is employed to determine the adsorption and desorption characteristics of a chemical in different soil types. This data is crucial for predicting the mobility and potential for leaching.

Aquatic Degradation Studies

-

Hydrolysis as a Function of pH (OECD 111): This test determines the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9).

-

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316): This guideline outlines a method to assess the direct photodegradation of a chemical in water under simulated or natural sunlight.

-

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): This test is designed to evaluate the degradation and fate of a substance in a system containing both water and sediment, which is representative of many natural aquatic environments.

Caption: General experimental workflow for assessing environmental fate.

Conclusion

Mefenpyr-diethyl is characterized by its limited persistence in soil, primarily due to rapid microbial degradation. In aquatic environments, it is moderately persistent, with hydrolysis under alkaline conditions and photolysis being significant degradation routes. Its moderate adsorption to soil and rapid degradation collectively result in a low potential for groundwater contamination. This technical guide summarizes the key findings on the environmental behavior of mefenpyr-diethyl, providing a valuable resource for environmental risk assessment and stewardship.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Mefenpyr-Diethyl Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenpyr-diethyl is a herbicide safener used in agriculture to protect crops from the phytotoxic effects of certain herbicides.[1][2] Accurate quantification of mefenpyr-diethyl in environmental samples, agricultural products, and formulations is crucial for regulatory compliance and safety assessment. This requires the availability of high-purity analytical standards. This document provides a comprehensive overview of the preparation of mefenpyr-diethyl analytical standards, including a detailed synthesis protocol, purification methods, characterization techniques, and preparation of standard solutions.

Synthesis of Mefenpyr-Diethyl

The synthesis of mefenpyr-diethyl can be achieved through a multi-step chemical process. The following protocol is based on publicly available methods.[3][4]

Synthesis Workflow

Caption: Synthesis workflow for mefenpyr-diethyl.

Experimental Protocol for Synthesis

Step 1: Diazotization of 2,4-Dichloroaniline

-

In a suitable reaction vessel, add 350 ml of hydrochloric acid and 400 ml of water.[3]

-

Stir the mixture and add 100 g of 2,4-dichloroaniline.

-

Cool the mixture to below 0°C (between -10°C and 0°C) using an ice-salt bath.

-

Slowly add a solution of 44 g of sodium nitrite in 100 ml of water dropwise over 2-2.5 hours, ensuring the temperature is maintained between -5°C and 0°C.

-

The resulting diazonium salt solution is used in the next step.

Step 2: Synthesis of the Intermediate

-

In a separate reaction flask, a mixture of ethyl 2-chloroacetoacetate, 2,4-dichloroaniline, inorganic acid, and water is prepared.

-

The previously prepared diazonium salt solution is then added to this mixture to perform a diazotization and substitution reaction to obtain 2-chloro-2-(2,4-dichlorobenzenediazo) ethyl acetoacetate.

Step 3: Hydrolysis and Cyclization

-

The pH of the reaction system is adjusted to 5-7 by adding an inorganic base.

-

A bicarbonate aqueous solution (e.g., sodium bicarbonate or potassium bicarbonate) is then added to facilitate a hydrolysis reaction, yielding 2-chloro-2-(2,4-dichlorophenylhydrazone) ethyl acetate.

-

A polymerization inhibitor, such as hydroquinone, is added, followed by ethyl methacrylate and another portion of bicarbonate aqueous solution to initiate the cyclization reaction.

-

The reaction mixture is heated to 60-65°C and maintained for several hours.

Step 4: Isolation and Purification

-

After the reaction is complete, the layers are separated.

-

The organic layer is concentrated under reduced pressure to recover unreacted ethyl methacrylate.

-

The crude mefenpyr-diethyl is then purified by recrystallization from a suitable solvent, such as methanol.

-

The purified product is dried under vacuum at 35-40°C to a constant weight. A yield of approximately 90.2% has been reported for this synthesis method.

Characterization and Purity Analysis

To qualify the synthesized mefenpyr-diethyl as an analytical standard, its identity and purity must be rigorously determined. Commercially available analytical standards for mefenpyr-diethyl are typically of high purity (e.g., ≥98%).

Analytical Workflow

Caption: Analytical workflow for standard certification.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a primary technique for assessing the purity of mefenpyr-diethyl.

-

Method for Technical Material: A reversed-phase HPLC method using a C18 column with UV detection at 300 nm and external standardization is recommended for the technical material.

-

Method for Formulations: For formulations, a normal-phase HPLC method on a silica gel column with UV detection at 227 nm can be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

-

Quantitative NMR (qNMR): qNMR can be employed for accurate purity determination and is a method used for the certification of reference materials.

Mass Spectrometry (MS)

-

Principle: MS is used to confirm the molecular weight of mefenpyr-diethyl (373.23 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Electron ionization mass spectra of mefenpyr-diethyl are available in public databases like the NIST WebBook.

Quantitative Data Summary

| Parameter | Method | Typical Value | Reference |

| Purity (Technical Grade) | HPLC | ≥ 940 g/kg (94%) | |

| Synthesis Yield | Gravimetric | 90.2% | |

| Molecular Weight | MS | 373.23 |

Preparation of Standard Solutions

Analytical standard solutions of mefenpyr-diethyl are typically prepared in a high-purity solvent such as acetonitrile or methanol.

Protocol for Preparation of a Stock Standard Solution (e.g., 1000 mg/L)

-

Accurately weigh approximately 10 mg of the purified mefenpyr-diethyl analytical standard into a 10 mL volumetric flask.

-

Record the exact weight.

-

Dissolve the standard in a suitable solvent (e.g., acetonitrile).

-

Bring the flask to volume with the solvent and mix thoroughly.

-

Calculate the exact concentration of the stock solution based on the weight of the standard and its purity.

-

Store the stock solution in an amber vial at 2-8°C. The solution should be stable for several months under these conditions.

Preparation of Working Standards

Working standard solutions can be prepared by accurately diluting the stock solution with the appropriate solvent to the desired concentration levels for constructing calibration curves.

Conclusion

The preparation of a mefenpyr-diethyl analytical standard involves a multi-step synthesis followed by rigorous purification and characterization. The identity and purity of the synthesized material must be confirmed using a combination of chromatographic and spectroscopic techniques. Once certified, the analytical standard can be used to prepare accurate standard solutions for the quantitative analysis of mefenpyr-diethyl in various matrices.

References

Application Notes and Protocols for HPLC Quantification of Mefenpyr-Diethyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenpyr-diethyl is a herbicide safener used to protect cereal crops from the phytotoxic effects of certain herbicides. Accurate quantification of mefenpyr-diethyl in technical materials and various formulations is crucial for quality control, regulatory compliance, and research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accepted technique for this purpose.

This document provides detailed protocols for two validated HPLC methods for the quantification of mefenpyr-diethyl: a reversed-phase method for technical concentrate (TC) and a normal-phase method for formulations such as water dispersible granules (WG), oil dispersions (OD), emulsions, oil in water (EW), and emulsifiable concentrates (EC). These methods are based on established protocols from the Collaborative International Pesticides Analytical Council (CIPAC) and the Food and Agriculture Organization of the United Nations (FAO).[1]

Analytical Methods

Two primary HPLC methods are employed for the analysis of mefenpyr-diethyl, depending on the sample matrix.

-

Reversed-Phase (RP) HPLC: This method is suitable for the analysis of mefenpyr-diethyl in technical concentrate (TC).[1]

-

Normal-Phase (NP) HPLC: This method is recommended for the quantification of mefenpyr-diethyl in various formulations (WG, OD, EW, EC).[1][2]

The selection of the appropriate method is critical for achieving accurate and reproducible results due to potential matrix interference from formulants.

Method 1: Reversed-Phase HPLC for Mefenpyr-Diethyl in Technical Concentrate (TC)

This method utilizes a non-polar stationary phase and a polar mobile phase to achieve separation.

Experimental Protocol

1. Reagents and Materials

-

Mefenpyr-diethyl analytical standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (85%)

-

High purity water (HPLC grade)

-

Volumetric flasks (100 mL)

-

Pipettes

-

Syringe filters (0.45 µm)

2. Chromatographic Conditions

| Parameter | Specification |

| Column | Hypersil ODS, C18; 5 µm, 125 x 4.0 mm (i.d.) or equivalent |

| Mobile Phase | Acetonitrile / 0.01 mol/L Phosphoric Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min (typical) |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection | UV at 300 nm |

| Run Time | Approximately 10 minutes |

3. Preparation of Solutions

-

Calibration Solution: Accurately weigh (to the nearest 0.1 mg) approximately 100 mg of mefenpyr-diethyl analytical standard into a 100 mL volumetric flask. Dissolve in and dilute to the mark with acetonitrile. Pipette 5 mL of this solution into a 100 mL volumetric flask, add 45 mL of acetonitrile, and make up to the mark with 0.01 mol/L phosphoric acid.

-

Sample Solution: Accurately weigh (to the nearest 0.1 mg) an amount of homogenized sample containing approximately 100 mg of mefenpyr-diethyl into a 100 mL volumetric flask. Dissolve in and dilute to the mark with acetonitrile. Pipette 5 mL of this solution into a 100 mL volumetric flask, add 45 mL of acetonitrile, and make up to the mark with 0.01 mol/L phosphoric acid.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Inject the calibration and sample solutions into the HPLC system and record the peak areas for mefenpyr-diethyl. The concentration of mefenpyr-diethyl in the sample is determined using an external standard calibration.

Method 2: Normal-Phase HPLC for Mefenpyr-Diethyl in Formulations (WG, OD, EW, EC)

This method employs a polar stationary phase and a non-polar mobile phase, which is particularly effective for separating the active ingredient from formulation matrices.

Experimental Protocol

1. Reagents and Materials

-

Mefenpyr-diethyl analytical standard (purity >99%)

-

1,4-Dioxane (HPLC grade)

-

2,2,4-Trimethylpentane (iso-octane, HPLC grade)

-

Volumetric flasks (100 mL)

-

Pipettes

-

Ultrasonic bath

-

Syringe filters (0.45 µm)

2. Chromatographic Conditions

| Parameter | Specification |

| Column | Silica gel, 3 µm, 125 x 4.0 mm (i.d.) or equivalent |

| Mobile Phase | 2,2,4-Trimethylpentane / 1,4-Dioxane (90:10, v/v) |

| Flow Rate | 1.5 mL/min (typical) |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection | UV at 227 nm |

| Run Time | Approximately 10 minutes |

3. Preparation of Solutions

-

Calibration Solution: Accurately weigh (to the nearest 0.1 mg) approximately 35 mg of mefenpyr-diethyl analytical standard into a 100 mL volumetric flask. Dissolve in 10 mL of 1,4-dioxane, using an ultrasonic bath if necessary. Dilute to the mark with 2,2,4-trimethylpentane. Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

-

Sample Solution: Accurately weigh (to the nearest 0.1 mg) a homogenized portion of the formulation containing approximately 35 mg of mefenpyr-diethyl into a 100 mL volumetric flask. Add 10 mL of 1,4-dioxane and sonicate for at least 10 minutes to ensure complete dissolution. Dilute to the mark with 2,2,4-trimethylpentane. Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Inject the calibration and sample solutions into the HPLC system and record the peak areas for mefenpyr-diethyl. Quantification is performed using an external standard calibration.

Representative Method Performance

While the specific validation reports for the CIPAC methods are not publicly available, the following tables summarize the typical performance characteristics expected from a validated HPLC-UV method for pesticide analysis.

Table 1: Representative Performance Data for Reversed-Phase HPLC Method

| Parameter | Typical Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Accuracy (Recovery) | 98 - 102% |

| Precision (RSD%) | < 2% |

Table 2: Representative Performance Data for Normal-Phase HPLC Method

| Parameter | Typical Value |

| Linearity Range | 5 - 150 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Accuracy (Recovery) | 97 - 103% |

| Precision (RSD%) | < 3% |

Experimental Workflow and Method Selection

The following diagrams illustrate the general experimental workflow for the HPLC analysis of mefenpyr-diethyl and the logical relationship for selecting the appropriate analytical method.